molecular formula C₁₄H₁₅FO₃ B1140327 Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate CAS No. 122549-26-2

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

Cat. No.: B1140327
CAS No.: 122549-26-2
M. Wt: 250.27
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Description

Table 1: Core Structural Features

Position Substituent Functional Group
1 Methoxy group (COOCH₃) Ester
2 4-Fluorophenylmethylidene Alkene
3 Oxo group (=O) Ketone
4 Methyl group (-CH₃) Alkyl

Table 2: Database Identifiers

Database Identifier Link/Reference
CAS 122549-26-2
ChemSpider 108587 (related compound)
ChEMBL CHEMBL516638 (structural analog)

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAOZDSGRPENAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

The condensation proceeds via deprotonation of the active methylene group in methyl isobutyrylacetate, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine facilitates enolate formation, while acetic acid mitigates side reactions by protonating intermediates. The solvent choice significantly impacts reaction kinetics: ethanol affords a 95% yield of the cis/trans isomeric mixture within 22 hours at room temperature. Substituting ethanol with isopropanol extends the reaction time to 48 hours but improves isolability due to reduced solubility of the product.

Workup and Isolation

Post-reaction, the solvent is evaporated under reduced pressure, and the residue is dissolved in methylene chloride. Sequential washes with saturated sodium bicarbonate and water remove acidic byproducts and unreacted catalysts. Anhydrous magnesium sulfate is employed for drying, followed by filtration and solvent evaporation. The crude product is typically obtained as a yellow oil, which crystallizes upon cooling. Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) confirms completion, showing a single spot at Rf = 0.45.

Alternative Methodologies and Comparative Analysis

While the Knoevenagel condensation dominates industrial workflows, alternative routes have been explored to circumvent isomerism and enhance atom economy.

Microwave-Assisted Synthesis

A patent by describes a microwave-enhanced protocol where the reaction is conducted at 80°C for 30 minutes, achieving 92% yield. This method reduces isomerization but requires specialized equipment, limiting scalability.

Solvent-Free Mechanochemical Approach

Ball milling equimolar quantities of methyl isobutyrylacetate and 4-fluorobenzaldehyde with silica-supported piperidine yields the product in 88% purity. However, this method introduces challenges in product separation due to adhesive byproducts.

Stereochemical Considerations and Isomer Management

The Knoevenagel condensation invariably produces a 1:1 mixture of cis and trans isomers , attributable to the planar transition state during enolate attack. Nuclear magnetic resonance (NMR) analysis reveals distinct signals for each isomer:

  • Cis isomer : δ 7.45 (d, J = 8.2 Hz, 2H, aromatic), δ 6.32 (s, 1H, olefinic)

  • Trans isomer : δ 7.52 (d, J = 8.5 Hz, 2H, aromatic), δ 6.28 (s, 1H, olefinic)

Chromatographic resolution using silica gel (hexane/acetone, 9:1) separates the isomers, though industrial processes often proceed with the mixture due to economic constraints.

Industrial-Scale Optimization and Process Economics

Scalable production demands solvent recovery, catalyst recycling, and waste minimization. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% piperidineMaximizes enolate formation
Reaction Temperature25–30°CMinimizes aldol side reactions
SolventEthanolBalances cost and reactivity
Workup pH8.5–9.0Prevents emulsion formation

A life-cycle assessment of the ethanol-based process reveals a carbon efficiency of 64%, with major waste streams comprising aqueous bicarbonate and magnesium sulfate .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methylidene group to a methylene group, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxopentanoate
  • Methyl 2-[(4-bromophenyl)methylidene]-4-methyl-3-oxopentanoate
  • Methyl 2-[(4-methylphenyl)methylidene]-4-methyl-3-oxopentanoate

Uniqueness

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the chemical and biological properties of a compound, such as increasing its metabolic stability, enhancing its binding affinity to biological targets, and altering its electronic properties. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Biological Activity

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate, often referred to as a derivative of a β-ketoester, exhibits various biological activities that have been investigated in recent studies. This article provides an overview of its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13F O3
  • Molecular Weight : 236.24 g/mol
  • CAS Number : 125971-96-2

The compound features a 4-fluorophenyl group, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom. This substitution can enhance the lipophilicity and bioavailability of the compound.

Biological Activities

The biological activities of this compound have been primarily studied in the context of its potential as an anti-cancer agent and its effects on enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value in the micromolar range against breast cancer (MCF-7) and colon cancer (HT29) cell lines. The presence of the fluorophenyl moiety is believed to contribute to this activity by enhancing interactions with cellular targets.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-712.5
HT2915.0
A54918.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and certain proteases, which are critical for tumor growth and metastasis.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro experiments indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and weight compared to control groups, supporting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate, and what reaction conditions optimize yield?

  • The compound is synthesized via condensation reactions. For example, methyl 4-methyl-3-oxopentanoate (a precursor) reacts with 4-fluorobenzaldehyde under Knoevenagel conditions, typically using a base like sodium ethoxide in ethanol under reflux . Optimization involves controlling reaction time (e.g., 1–3 hours at 80°C) and stoichiometric ratios to minimize side products. Purity is confirmed via HPLC or GC-MS, with yields reported up to 95% under optimized conditions .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography (using SHELX programs for refinement) is key for resolving stereochemistry and confirming the methylidene group’s geometry . NMR (¹H/¹³C) identifies characteristic signals: the α,β-unsaturated ketone (δ ~6.8–7.5 ppm for olefinic protons; δ ~190–200 ppm for carbonyl carbons in ¹³C NMR) . FT-IR confirms the ester carbonyl (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • It is a known impurity in Atorvastatin synthesis, requiring strict control during API manufacturing. Research focuses on its role in side-reaction pathways and its potential as a metabolite or intermediate in fluorinated drug candidates .

Advanced Research Questions

Q. How do stereochemical variations (e.g., E/Z isomerism) impact the compound’s reactivity and biological activity?

  • The methylidene group’s geometry (E vs. Z) affects electronic properties and binding to biological targets. Computational studies (DFT) predict thermodynamic stability, while NOESY NMR or X-ray diffraction experimentally distinguishes isomers. For example, the E-isomer may exhibit higher electrophilicity, influencing reactivity in nucleophilic additions .

Q. What challenges arise in quantifying trace impurities of this compound in drug formulations, and how are they addressed?

  • Detection limits <0.1% require UPLC-MS/MS with a C18 column (e.g., Waters Acquity BEH) and ion-pairing reagents. Method validation includes spike-recovery experiments (90–110% recovery) and matrix-effect studies to account for interference from API or excipients .

Q. How does the fluorophenyl group influence the compound’s metabolic stability in vitro?

  • Fluorine’s electron-withdrawing effect enhances resistance to oxidative metabolism. Hepatic microsome assays (human/rat) show slower degradation compared to non-fluorinated analogs. LC-HRMS identifies metabolites, with hydroxylation at the methylidene group as the primary pathway .

Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4/CYP2C8. Key interactions include π-π stacking with Phe residues and hydrogen bonding with the heme propionate group. Free-energy calculations (MM-PBSA) quantify binding affinities .

Data Contradiction and Validation

Q. Conflicting spectral data for this compound is reported across studies. How is cross-validation performed?

  • Discrepancies in NMR/IR peaks are resolved by synthesizing the compound via independent routes and comparing with certified reference standards (e.g., USP/Ph. Eur. guidelines). Collaborative studies using round-robin testing ensure inter-laboratory reproducibility .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Accelerated stability studies (ICH Q1A guidelines) show degradation via hydrolysis of the ester group in aqueous buffers (pH >7). Storage recommendations: anhydrous acetonitrile at −20°C, with stability confirmed by periodic HPLC-UV analysis (λ = 254 nm) .

Methodological Tables

Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction temperature80°CHigher temps reduce side products
CatalystSodium ethoxideBase strength critical for condensation
PurificationFlash chromatographyRemoves unreacted aldehyde

Table 2. Analytical Techniques for Impurity Profiling

TechniqueLOD/LOQKey Advantage
UPLC-MS/MS0.05% (LOD)High specificity for trace analysis
¹H NMR0.1% (LOQ)Non-destructive structural ID

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